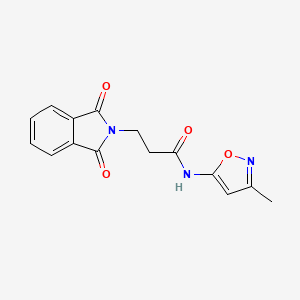

3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-9-8-13(22-17-9)16-12(19)6-7-18-14(20)10-4-2-3-5-11(10)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJGNLRTGVWNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

Introduction of Isoxazole Ring: This step might involve the reaction of a suitable precursor with hydroxylamine to form the isoxazole ring.

Coupling of the Two Fragments: The final step would involve coupling the isoindolinone and isoxazole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Synthetic Formation via Amidation

The propanamide bond is typically formed through coupling reactions between a carboxylic acid derivative and 3-methylisoxazol-5-amine. Key methods include:

Reaction Conditions

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| HATU/DIPEA | DMF | RT | 60-75% | |

| EDCI/HOBt | DCM | 0°C → RT | 55-70% |

This step is critical for constructing the molecule’s backbone, as seen in analogous syntheses of PROTAC degraders and thiadiazolyl propanamides . The isoxazole amine’s nucleophilicity drives the reaction, with HATU offering superior activation for sterically hindered substrates.

Dioxoisoindolinyl Core Reactivity

The 1,3-dioxoisoindolinyl moiety participates in:

-

Nucleophilic Aromatic Substitution :

-

Cyclization :

Acid- or base-mediated cyclization with thioureas generates thiazolidinone derivatives, a pathway observed in structurally related compounds .

Isoxazole Ring Modifications

The 3-methylisoxazol-5-yl group exhibits limited reactivity under mild conditions but undergoes:

-

Electrophilic Substitution :

-

Ring-Opening :

Hydrolysis with concentrated HCl yields β-ketoamide intermediates, though this destabilizes the isoxazole scaffold .

Propanamide Linker Reactions

The propanamide chain is susceptible to:

-

Hydrolysis :

Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, producing 3-(1,3-dioxoisoindolin-2-yl)propanoic acid and 3-methylisoxazol-5-amine . -

Reduction :

LiAlH₄ reduces the amide to a tertiary amine, though competing isoindolinyl carbonyl reduction may occur .

Degradation Pathways

Stability studies of related propanamides reveal:

-

Photodegradation : UV exposure (λ = 254 nm) induces radical-mediated cleavage of the isoindolinyl carbonyl group .

-

Oxidative Degradation : H₂O₂ or O₂/light generates N-oxide byproducts at the isoxazole ring .

Key Side Reactions

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of compounds containing the isoindolinone moiety exhibit significant anticancer activity. For instance, analogs such as 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea have demonstrated moderate to significant growth inhibition against various cancer cell lines (e.g., EKVX, CAKI-1, MCF7) with percentage growth inhibitions exceeding 80% in some cases .

Antioxidant Activity

Certain derivatives have also shown promising antioxidant properties. For example, 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited an IC50 value of 15.99 µM, indicating strong antioxidant potential .

Case Study: Anticancer Activity

A study assessed the anticancer activity of various derivatives against 56 cancer cell lines. The findings indicated that certain compounds significantly inhibited cell growth across multiple types, suggesting their potential as lead compounds for further development in cancer therapeutics .

Case Study: Antioxidant Properties

Another investigation highlighted the antioxidant capabilities of selected derivatives. The results showed that modifications to the phenyl ring could enhance antioxidant activity, paving the way for future research into structure-activity relationships (SAR) .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound replaces the indole-acetamide moiety in analogs with a dioxoisoindolinyl-propanamide scaffold.

- Bioactivity Trends : The values (6.554 and 6.815) for compounds may represent logP or bioactivity scores. The higher value for the hydroxyl-substituted analog suggests that polar groups enhance solubility or target affinity, a factor that could guide optimization of the target compound .

Comparison with Oxadiazolyl-Propanamide Derivatives (CB2-Selective Compounds)

describes oxadiazolyl-propanamides with carbazolyl and pyridinyl substituents (e.g., compounds 6a–6e ). These share the propanamide backbone but differ in heterocyclic substituents:

Key Differences :

Broader Context: Propanamide Derivatives in Agrochemicals

lists propanamide-based pesticides (e.g., propanil, isoxaben), highlighting the scaffold’s versatility. However, the target compound’s complex substituents (dioxoisoindolinyl and methylisoxazolyl) suggest a pharmaceutical rather than agrochemical application. For example:

- Propanil (N-(3,4-dichlorophenyl)propanamide) : A herbicide with simple aromatic substitution.

- Target Compound : The bulky, heterocyclic substituents likely reduce soil mobility compared to propanil, aligning with drug-like properties .

Biological Activity

The compound 3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide is a complex organic molecule featuring both isoindolinone and isoxazole moieties. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's IUPAC name is 3-(1,3-dioxoisoindol-2-yl)-N-(3-methylisoxazol-5-yl)propanamide , with a molecular formula of and a molecular weight of approximately 299.28 g/mol. The presence of both isoindolinone and isoxazole rings may confer unique pharmacological properties.

Biological Activity Overview

Research on similar compounds suggests that the isoindolinone and isoxazole moieties can exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following subsections summarize specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have indicated that compounds containing isoindolinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation by targeting key signaling pathways such as PI3K/AKT/mTOR.

| Study | Compound | Activity | Reference |

|---|---|---|---|

| Study 1 | Isoindolinone derivative | Inhibition of tumor growth in xenograft models | |

| Study 2 | Isoxazole-containing compounds | Induction of apoptosis in cancer cells |

Antimicrobial Activity

The antimicrobial potential of compounds with similar structures has also been explored. The presence of the isoxazole ring is believed to enhance the interaction with microbial enzymes, leading to effective inhibition.

Anti-inflammatory Effects

Compounds featuring isoindolinone cores have demonstrated anti-inflammatory effects in various assays. These effects are often mediated through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

In a recent study, a series of isoindolinone derivatives were evaluated for their anticancer efficacy against various cancer cell lines. The results indicated that modifications to the isoxazole moiety significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of related compounds against resistant strains of bacteria. The results showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of these compounds.

Q & A

Basic Question: What are the key synthetic routes for 3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, refluxing 1,3-dioxoisoindoline derivatives with activated acyl chlorides (e.g., 3-methylisoxazole-5-carboxylic acid chloride) in anhydrous solvents like dichloromethane or acetonitrile under nitrogen atmosphere is a common approach. Intermediates are purified via column chromatography and characterized using NMR (¹H, ¹³C) to confirm regiochemistry and mass spectrometry (ESI-MS or HRMS) to verify molecular weight .

Basic Question: What analytical methods are critical for confirming the structural integrity of this compound?

Answer:

Structural validation requires a combination of:

- ¹H and ¹³C NMR : To confirm the presence of the dioxoisoindolinyl and methylisoxazolyl moieties (e.g., aromatic protons at δ 7.5–8.2 ppm, isoxazole protons at δ 6.2–6.5 ppm) .

- FT-IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for isoindolinone and amide groups) .

- HPLC-PDA : For purity assessment (>95%) and detection of byproducts .

Basic Question: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

Stability studies should include:

- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 2–4 weeks.

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the amide bond or isoindolinone ring opening) .

- Mass Spectrometry : Identify degradation fragments (e.g., m/z corresponding to cleaved moieties) .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Answer:

Contradictions may arise from differences in:

- Assay Conditions : Varying bacterial strains (Gram-positive vs. Gram-negative) or inflammatory models (COX-2 vs. NF-κB pathways). Validate using standardized protocols like CLSI guidelines for antimicrobial testing or ELISA for cytokine profiling .

- Compound Purity : Impurities (e.g., unreacted starting materials) can skew results. Re-test with HPLC-purified batches .

- Dose-Response Relationships : Perform IC₅₀/EC₅₀ comparisons across studies to identify potency thresholds .

Advanced Question: What strategies optimize reaction yields when synthesizing this compound on a milligram-to-gram scale?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .

- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or reactIR to track reaction progress and terminate at maximal yield .

Advanced Question: How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Answer:

A tiered approach is recommended:

- In Vitro ADME :

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo Studies : Administer to rodent models (IV/PO) and calculate bioavailability (AUC₀–t) and half-life (t₁/₂) using non-compartmental analysis .

Advanced Question: What experimental controls are essential when studying this compound’s interaction with biological targets?

Answer:

- Negative Controls : Use structurally similar but inactive analogs (e.g., replacing the dioxoisoindolinyl group with phthalimide) to confirm target specificity .

- Positive Controls : Include known inhibitors/agonists (e.g., celecoxib for COX-2 assays) to validate assay sensitivity .

- Solvent Controls : Account for DMSO/ethanol effects on cell viability or enzyme activity .

Advanced Question: How can computational methods complement experimental data for this compound?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes to targets like COX-2 or bacterial topoisomerases. Validate with mutagenesis (e.g., Ala-scanning of key residues) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the isoindolinone ring) with bioactivity .

- MD Simulations : Assess stability of compound-target complexes over 100-ns trajectories to identify critical interactions .

Advanced Question: How do structural modifications (e.g., halogenation) impact the compound’s bioactivity and toxicity?

Answer:

- Halogenation : Introducing fluorine at the isoxazole ring (C-5 position) enhances metabolic stability but may increase hepatotoxicity (monitor ALT/AST levels in vitro) .

- Methoxy Groups : Adding -OCH₃ to the benzylidene moiety improves solubility but reduces antimicrobial potency due to steric hindrance .

- Toxicity Screening : Use zebrafish embryos (FET assay) for rapid hepatotoxicity and cardiotoxicity profiling .

Advanced Question: What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Answer:

- Nonlinear Regression : Fit data to Hill or log-logistic models (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- ANOVA with Tukey’s Post Hoc : Compare treatment groups in multi-dose experiments (e.g., 1–100 µM) .

- Bland-Altman Analysis : Assess agreement between technical replicates in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.